2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one
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Overview
Description
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one is a chemical compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . This compound features a quinoxaline ring substituted with a chloro group and an octanone chain, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves several steps. One common method includes the nucleophilic substitution reaction where 6-chloroquinoxaline reacts with a phenoxy compound under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with the mixture being stirred at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The chloro group on the quinoxaline ring can be substituted by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one include:
2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid: This compound shares a similar quinoxaline and phenoxy structure but differs in the side chain.
Ethyl 2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: Another similar compound with an ethyl ester group.
These compounds highlight the versatility of the quinoxaline and phenoxy moieties in different chemical contexts.
Properties
CAS No. |
89288-31-3 |
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Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]octan-3-one |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-6-21(26)15(2)27-17-8-10-18(11-9-17)28-22-14-24-20-13-16(23)7-12-19(20)25-22/h7-15H,3-6H2,1-2H3 |
InChI Key |
HDUNSVMNJGOXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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